1-(4-Methylbenzyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(15)10-14/h4-7,13,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOWTJRPZHQZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Piperidine Derivatives in Medicinal Chemistry
Piperidine (B6355638) and its derivatives are fundamental building blocks in the creation of a wide range of therapeutic agents. nih.govencyclopedia.pub Their structural versatility and ability to interact with biological targets have made them a favorite among medicinal chemists. researchgate.net The piperidine scaffold is present in over twenty classes of pharmaceuticals, highlighting its broad applicability. nih.govnih.gov
The significance of piperidine derivatives stems from several key factors:
Diverse Pharmacological Activities: Compounds containing the piperidine moiety have demonstrated a wide spectrum of biological effects. These include applications as anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, antipsychotics, and antioxidants. encyclopedia.pubijnrd.org They have also been investigated for their potential as antitubercular, antihypertensive, antimalarial, and antiviral agents. wisdomlib.org
Structural Mimicry and Bioisosterism: The piperidine ring can act as a bioisostere for other cyclic structures, allowing for the fine-tuning of a drug's physicochemical properties and biological activity. This structural flexibility is a key tool for medicinal chemists in optimizing lead compounds. researchgate.net
Improved Pharmacokinetic Properties: The incorporation of a piperidine motif can influence a molecule's solubility, lipophilicity, and metabolic stability. The tertiary nitrogen atom can be protonated at physiological pH, enhancing water solubility and facilitating crucial interactions with biological targets. researchgate.net
Fragment-Based Drug Discovery (FBDD): Piperidine-based fragments are increasingly utilized in FBDD, a modern approach to drug discovery. The three-dimensional nature of these fragments provides a valuable starting point for the development of novel therapeutics. whiterose.ac.uk
The widespread presence of the piperidine scaffold in both natural products and synthetic drugs is a testament to its enduring importance in the pharmaceutical industry. nih.govnih.gov
An Overview of 1 4 Methylbenzyl Piperidin 3 Ol
Established Synthetic Routes to the this compound Framework
N-Alkylation Approaches Utilizing 3-Hydroxypiperidine and Substituted Benzyl (B1604629) Halides
A primary and straightforward method for the synthesis of this compound involves the N-alkylation of 3-hydroxypiperidine with a suitable 4-methylbenzyl halide. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of the halide.
Commonly, this reaction is carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. researchgate.net The choice of base and solvent can influence the reaction's efficiency.
Table 1: Reaction Conditions for N-Alkylation of 3-Hydroxypiperidine
| Parameter | Details |
| Substrates | 3-Hydroxypiperidine, 4-Methylbenzyl chloride/bromide |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃) |
| Solvent | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Ethanol (EtOH) |
| Temperature | Room temperature to reflux |
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated and purified through standard workup procedures followed by column chromatography or recrystallization. A general protocol might involve stirring 3-hydroxypiperidine with 4-methylbenzyl bromide and potassium carbonate in acetonitrile at room temperature. researchgate.net
Reductive Amination Strategies for Piperidin-3-ol Scaffolds
Reductive amination offers a versatile alternative for the synthesis of this compound. masterorganicchemistry.com This method typically involves the reaction of a piperidin-3-one (B1582230) precursor with 4-methylbenzylamine (B130917) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product. A key advantage of this approach is the ability to introduce the benzyl group and establish the hydroxyl stereochemistry in a controlled manner.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wider range of functional groups. masterorganicchemistry.com
The synthesis can also proceed by reacting 3-hydroxypiperidine with 4-methylbenzaldehyde (B123495) in the presence of a reducing agent. organic-chemistry.org This one-pot procedure is highly efficient and avoids the need to isolate the intermediate imine. organic-chemistry.org
Stereoselective Synthesis of Piperidin-3-ol Derivatives
The stereochemistry of the piperidin-3-ol core is often crucial for its biological activity. google.com Consequently, significant research has focused on developing stereoselective synthetic methods.
Enantioselective Approaches for Chiral Piperidine-3-ol Derivatives
Achieving enantioselectivity in the synthesis of piperidin-3-ol derivatives can be accomplished through several strategies:
Use of Chiral Starting Materials: Starting from an enantiomerically pure precursor, such as a chiral amino acid, can provide a straightforward route to chiral piperidin-3-ols. nih.gov
Chiral Catalysts: Asymmetric catalysis is a powerful tool for enantioselective synthesis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids and pyridine (B92270) derivatives can produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to chiral piperidines. organic-chemistry.orgnih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration has been shown to yield chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net
Biocatalysis: Enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), are increasingly used for the asymmetric synthesis of chiral amines and can be applied to the synthesis of chiral piperidines. researchgate.net
Table 2: Examples of Enantioselective Methods
| Method | Catalyst/Reagent | Key Feature |
| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. organic-chemistry.org |
| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | Produces 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Catalyzes intramolecular cyclization of unsaturated acetals to form chiral piperidines. umich.edu |
Diastereoselective Control in Piperidine Ring Formation
Controlling the relative stereochemistry of substituents on the piperidine ring is also critical. Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.
For instance, the reduction of a substituted piperidin-3-one can be influenced by the steric bulk of the N-substituent, leading to the preferential formation of one diastereomer. The hydrogenation of substituted pyridines can also proceed with high diastereoselectivity, often favoring the formation of the cis-isomer. whiterose.ac.uk Subsequent epimerization can then be used to access the corresponding trans-diastereomer. whiterose.ac.uk
Advanced Synthetic Transformations for Functionalization of this compound Analogues
The this compound scaffold serves as a versatile platform for further functionalization. The hydroxyl and the aromatic ring present opportunities for a variety of chemical modifications.
The hydroxyl group can be a handle for introducing new functional groups through reactions such as:
Oxidation: Oxidation of the hydroxyl group to a ketone provides a precursor for further reactions, such as the introduction of substituents at the C-2 or C-4 positions.
Etherification and Esterification: These reactions allow for the modification of the physicochemical properties of the molecule.
Substitution: The hydroxyl group can be converted into a leaving group, enabling nucleophilic substitution to introduce a range of functionalities.
The aromatic ring of the 4-methylbenzyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modulate the biological activity of the compound.
Multicomponent Reactions (MCRs) in Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. nih.govmdpi.com This approach offers considerable advantages, including operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity, making it a powerful tool for synthesizing complex heterocyclic structures like polysubstituted piperidines. nih.govnih.gov
One notable MCR is the three-component aza[4+2]/allylboration tandem reaction, which provides highly diastereocontrolled access to α-hydroxyalkyl piperidines. nih.gov This process involves the reaction of maleimides, 4-boronohydrazonodienes, and various aldehydes. nih.gov The reaction is remarkably general, tolerating a wide array of aldehydes and hydrazine (B178648) precursors with differing electronic and steric properties, thereby allowing for the introduction of multiple points of diversity into the final piperidine structure. nih.gov The one-pot nature of this tandem reaction was found to produce better yields of the piperidine products compared to a stepwise approach. nih.gov This methodology's adaptability to solid-phase synthesis further enhances its utility for creating libraries of diverse, densely functionalized piperidine derivatives. nih.gov
Inspired by the biosynthesis of natural alkaloids, another effective strategy is a stereoselective three-component vinylogous Mannich-type reaction. rsc.org In nature, the piperidine alkaloid skeleton often originates from L-lysine, which is enzymatically converted to an intermediate that cyclizes into Δ¹-piperideine. rsc.org This key intermediate then serves as a precursor to a wide range of piperidine-based natural products. rsc.org Mimicking this biosynthetic pathway, a chemical method was developed using a functionalized dienolate in a vinylogous Mannich reaction to produce a chiral dihydropyridinone compound. rsc.org This dihydropyridinone serves as a versatile synthetic intermediate, analogous to the natural Δ¹-piperideine, enabling the construction of various multi-substituted chiral piperidine compounds. rsc.org
| Reaction Type | Key Reactants | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Aza[4+2]/Allylboration | Maleimides, 4-Boronohydrazonodienes, Aldehydes | Aza-Diels-Alder Adduct | Polysubstituted α-hydroxyalkyl piperidines | nih.gov |
| Vinylogous Mannich Reaction | 1,3-bis-trimethylsilylenol ether, Aldehyde, Amine | Chiral 2,3-dihydropyridinone | Multi-substituted chiral piperidines | rsc.org |
Transition Metal-Catalyzed Coupling Reactions for Piperidine Derivatization
Transition metal catalysis, particularly using palladium, has become an indispensable tool for the synthesis and functionalization of nitrogen heterocycles. acs.orgmdpi.com These methods provide powerful ways to form carbon-carbon and carbon-heteroatom bonds, often with high selectivity and under mild conditions. acs.orgnih.gov
A significant advancement in this area is the palladium-catalyzed C(sp³)–H arylation of piperidines. acs.org This method enables the direct functionalization of the piperidine ring, a traditionally challenging transformation. By employing an aminoquinoline auxiliary at the C(3) position, selective arylation at the C(4) position can be achieved with excellent regio- and stereoselectivity, leading to cis-3,4-disubstituted piperidines. acs.org The reaction conditions are notable for being silver-free and utilizing an inexpensive base, which is advantageous for large-scale synthesis. acs.org Furthermore, the directing group can be removed under mild conditions to yield various useful building blocks. acs.org
Another powerful palladium-catalyzed method is an annulation strategy that uses a readily available cyclic carbamate (B1207046) as a precursor to a wide range of functionalized piperidines. nih.gov An asymmetric catalytic version of this strategy allows for rapid and efficient access to these heterocyclic structures with high levels of enantiocontrol. nih.gov The resulting richly functionalized piperidines are also suitable for further selective chemical modifications. nih.gov
Palladium catalysis is also effective for the transannular C–H functionalization of alicyclic amines. nih.gov This strategy leverages the boat conformation of the substrate, where coordination of the piperidine nitrogen to the palladium catalyst facilitates selective C–H activation to form a bicyclic palladacycle intermediate. nih.gov This approach enables the conversion of C–H bonds to C–C bonds and has been applied to create novel derivatives of bioactive molecules. nih.gov For the synthesis of this compound, these derivatization methods could be applied to a suitable piperidin-3-ol precursor, while annulation or MCR strategies could potentially build the core structure by incorporating 4-methylbenzylamine as one of the reaction components.
| Reaction Type | Substrate | Key Feature | Product | Reference |
|---|---|---|---|---|
| C(sp³)–H Arylation | Piperidines with C(3) directing group | Regio- and stereoselective C(4) arylation | cis-3,4-disubstituted piperidines | acs.org |
| Annulation Strategy | Cyclic carbamate | Asymmetric catalysis provides high enantiocontrol | Functionalized piperidines | nih.gov |
| Transannular C–H Functionalization | Alicyclic amines (e.g., piperidine) | Amine-directed C-H activation via boat conformation | C-C bond formation at transannular positions | nih.gov |
Structure Activity Relationship Sar Studies of 1 4 Methylbenzyl Piperidin 3 Ol Analogues
Substituent Effects on the Piperidine (B6355638) Ring of 1-(4-Methylbenzyl)piperidin-3-ol
The piperidine ring is a common scaffold in many pharmaceuticals, and its substitution pattern plays a pivotal role in determining the biological activity of its derivatives.
Influence of N-Substitution on Biological Activity
The substituent attached to the piperidine nitrogen is a key determinant of biological activity. Studies on related 4-aminopiperidines have shown that a benzyl (B1604629) group at the nitrogen position can lead to high antifungal activity. For instance, the combination of a benzyl residue at the piperidine nitrogen with an n-dodecyl residue at the 4-amino group has been found to be particularly beneficial for enhancing antifungal properties. mdpi.com Similarly, a phenylethyl substituent at the same position also results in high activity. mdpi.com
In the context of sigma-1 receptor ligands, N-(1-benzylpiperidin-4-yl)arylacetamide analogues have demonstrated potent affinities. researchgate.net The piperidine moiety is considered a hallmark pharmacophore for both sigma-1 and sigma-2 receptors, with piperidine-derived cycloalkylamines showing particularly strong binding to the sigma-1 receptor. researchgate.net Research on 3-phenylpiperidine-2,6-dione derivatives has also explored the impact of N-substitution, with benzyl and 1-(4-fluorophenyl)-substituted long-chain arylpiperazine derivatives showing moderate antiviral activity. nih.gov
The nature of the N-substituent is also crucial in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, where the benzylpiperidine scaffold is a source of potent inhibitors. unisi.it Furthermore, the choice of N-protecting groups can control the site-selectivity of C-H functionalization on the piperidine ring, highlighting the influence of the nitrogen substituent on the chemical reactivity and, consequently, the biological profile of the resulting analogues. nih.gov
| Core Scaffold | N-Substituent | Observed Biological Activity/Property | Reference |
|---|---|---|---|
| 4-Aminopiperidine | Benzyl | High antifungal activity | mdpi.com |
| 4-Aminopiperidine | Phenylethyl | High antifungal activity | mdpi.com |
| N-(Piperidin-4-yl)arylacetamide | Benzyl | Potent sigma-1 receptor affinity | researchgate.net |
| 3-Phenylpiperidine-2,6-dione | Benzyl | Moderate antiviral activity | nih.gov |
Impact of Hydroxyl Group Position and Stereochemistry on Pharmacological Profile
The position and stereochemistry of the hydroxyl group on the piperidine ring are critical for pharmacological activity. The synthesis of 3-substituted piperidines often requires strategies that can preserve the hydroxyl group. nih.gov The ability to selectively functionalize the piperidine ring at the C2, C3, or C4 positions allows for the synthesis of various positional analogues, indicating that the location of substituents like the hydroxyl group can be systematically varied to optimize biological activity. nih.gov
For instance, in the synthesis of positional analogues of methylphenidate, indirect methods involving the cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive and stereoselective ring-opening have been employed to create 3-substituted piperidines. nih.gov This highlights the importance of controlling the stereochemistry at the C3 position. While direct C-H functionalization at the C3 position can be challenging due to the deactivating effect of the nitrogen atom, successful strategies underscore the significance of this position for biological interactions. nih.gov
Modifications at Other Ring Positions and Their Bioactivity Implications
Modifications at other positions on the piperidine ring also have significant implications for bioactivity. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov This suggests that the substitution pattern on the piperidine ring can fine-tune potency.
Furthermore, studies on 4-aminopiperidines revealed that shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to antifungal activity. mdpi.com In contrast, an N-dodecyl (C12) residue at this position was found to confer outstanding antifungal activity. mdpi.com This demonstrates that the nature and size of substituents at other ring positions can dramatically alter the pharmacological profile.
Research on inhibitors of human equilibrative nucleoside transporters (ENTs) has shown that the presence of a halogen substitute on a fluorophenyl moiety attached to a piperazine (B1678402) ring, which can be considered a piperidine analogue, is essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org This indicates that even distal modifications can have a profound impact on the interaction with biological targets.
| Core Scaffold | Modification | Resulting Bioactivity | Reference |
|---|---|---|---|
| 4-methoxy-benzamides | Moving N-methylpiperidine from 4- to 3-position | Less active as a choline (B1196258) transporter inhibitor | nih.gov |
| 4-Aminopiperidines | Shorter, branched, or cyclic alkyl residues at the 4-amino group | Detrimental to antifungal activity | mdpi.com |
| 4-Aminopiperidines | N-dodecyl residue at the 4-amino group | Outstanding antifungal activity | mdpi.com |
| FPMINT analogues | Halogen substitute on the fluorophenyl moiety next to the piperazine ring | Essential for inhibitory effects on ENT1 and ENT2 | frontiersin.org |
Role of the Methylbenzyl Moiety in Bioactivity
Aromatic Ring Substitutions and Electronic Effects
Substitutions on the aromatic ring of the benzyl group can significantly impact biological activity through electronic and steric effects. In the development of monoacylglycerol lipase (MAGL) inhibitors, introducing a fluorine atom in the para position of the phenolic ring of benzylpiperidine derivatives was highly beneficial for inhibitory potency. unisi.it This suggests that electron-withdrawing groups can enhance activity.
Conversely, in a different series of compounds, the presence of a halogen substitute, regardless of its position on a fluorophenyl moiety, was found to be essential for the inhibitory effects on human equilibrative nucleoside transporters (ENTs). frontiersin.org This highlights the importance of the electronic nature of the aromatic ring in modulating interactions with biological targets.
Modifications of the Benzyl Linker and Their Conformational Effects
Modifications to the benzyl linker that connects the aromatic ring to the piperidine nitrogen can influence the conformational flexibility of the molecule and, consequently, its biological activity. In the context of antibody-drug conjugates, the stability of the linker is crucial. nih.gov The use of a p-aminobenzyl carbamate (B1207046) (PABC) group as a self-immolating spacer is a common strategy. nih.gov
Studies on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis have shown that the nature of the linker is important for target binding. nih.gov Linkers such as –CH2– or –CONH– were found to be more effective than –CO– and –COCH2– linkers, suggesting that the positioning of the terminal aromatic ring is critical. nih.gov Furthermore, replacing an oxygen atom with a sulfur atom in the linker of benzylpiperidine MAGL inhibitors has been explored as a strategy based on isosteric replacement. unisi.it These findings underscore the significant role of the benzyl linker's structure and conformation in determining the bioactivity of this class of compounds.
| Compound Series | Linker Modification | Observed Effect | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline-based inhibitors | Use of –CH2– or –CONH– linkers | More effective than –CO– and –COCH2– linkers | nih.gov |
| Benzylpiperidine MAGL inhibitors | Replacement of an oxygen linker with sulfur | Explored as a viable isosteric replacement | unisi.it |
| Antibody-drug conjugates | Use of p-aminobenzyl carbamate (PABC) linker | Functions as a stable, self-immolating spacer | nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For analogues of this compound, the conformational preferences of the piperidine ring and the spatial orientation of its substituents are pivotal in defining their biological activity. Through a combination of computational modeling, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, researchers have elucidated the key conformational features that govern the efficacy of this class of compounds.
Influence of the N-Benzyl Group:
The N-benzyl substituent, a common feature in this series, plays a significant role in dictating the conformational equilibrium of the piperidine ring. Studies on related N-benzylpiperidine systems have shown that the benzyl group can adopt different orientations relative to the piperidine ring. This orientation is often influenced by the nature of the nitrogen atom's hybridization (sp³ or sp²) and the presence of other substituents, which can lead to A(1,3) strain (allylic 1,3-strain) in certain conformations. nih.gov For N-substituted piperidines, the nitrogen lone pair and the N-substituent can invert, leading to different conformational isomers. The energetic barrier for this inversion and the preferred conformation are crucial for receptor interaction.
In the case of this compound, the bulky 4-methylbenzyl group generally prefers an equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. This preference helps to stabilize the chair conformation. Computational studies, including molecular modeling and dynamic simulations, have been employed to analyze the binding modes of similar piperidine-based ligands, revealing that specific hydrophobic interactions with the target protein often stabilize a particular conformation. nih.gov
The Role of the 3-Hydroxyl Group:
NMR studies, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are instrumental in determining the preferred conformation in solution. For instance, in related 4-hydroxy-1-methylpiperidine derivatives, the chair conformation with an equatorial hydroxyl group is often the most stable. researchgate.net However, the presence of the N-benzyl group and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom could influence this preference in this compound.
The correlation between the conformation and biological activity is often established through techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking studies. These methods help to build models that predict the biological activity of new analogues based on their three-dimensional properties. For a series of 4-(N,N-diarylamino)piperidines, docking studies revealed that the piperidine ring takes advantage of specific binding domains within the delta-opioid receptor, including an aromatic pocket and an aspartic acid residue that interacts with the cationic piperidine nitrogen. researchgate.net This highlights the importance of the precise spatial arrangement of the functional groups for effective receptor binding.
The biological activity of chiral piperidine derivatives is often highly dependent on their absolute configuration. chemimpex.com The distinct spatial arrangement of substituents in (R)- and (S)-enantiomers can lead to significant differences in their interactions with chiral biological macromolecules like receptors and enzymes.
The following table summarizes the key conformational features and their potential impact on the biological activity of this compound analogues, based on principles derived from related structures.
| Feature | Preferred Conformation/Orientation | Rationale | Potential Impact on Biological Activity |
| Piperidine Ring | Chair Conformation | Minimization of torsional and steric strain. | Provides a stable and predictable scaffold for substituent orientation. |
| N-(4-Methylbenzyl) Group | Equatorial | Avoids 1,3-diaxial interactions with axial hydrogens, reducing steric hindrance. | Optimizes hydrophobic interactions with the target protein and influences the overall shape of the molecule for receptor recognition. |
| C3-Hydroxyl Group | Equatorial or Axial (depending on specific interactions) | The equatorial position is generally favored to reduce steric strain. However, axial orientation might be stabilized by intramolecular hydrogen bonding or specific interactions with the target. | Crucial for hydrogen bonding interactions with the active site of the target. The specific orientation determines the directionality of these bonds and can significantly affect binding affinity and selectivity. |
Detailed research findings on closely related structures further underscore the significance of conformational analysis. For example, studies on N-substituted piperidines have demonstrated that the equilibrium between different conformers can be finely tuned by modifying the N-substituent, thereby providing a strategy to optimize biological activity. researchgate.net The conformational flexibility or rigidity of the molecule can also play a role; a more rigid analogue that is "pre-organized" in the bioactive conformation may exhibit higher potency.
Mechanistic Investigations of 1 4 Methylbenzyl Piperidin 3 Ol Mediated Biological Effects
Target Identification and Validation Approaches
The initial step in understanding the biological effects of a compound like 1-(4-Methylbenzyl)piperidin-3-ol involves identifying its molecular targets within a biological system. A variety of experimental and computational approaches are typically employed for this purpose.
Common Methodologies for Target Identification:
| Approach | Description | Example of Application for Piperidine (B6355638) Derivatives |
| Affinity-Based Methods | These techniques, such as affinity chromatography and chemical proteomics, utilize a modified version of the compound to isolate its binding partners from cell lysates or tissue extracts. | A biotinylated analog of a piperidine derivative could be synthesized and used as a probe to capture interacting proteins. |
| Genetic and Genomic Approaches | Methods like RNA interference (RNAi) screening or CRISPR-Cas9-based genetic screens can identify genes that, when modulated, alter the cellular response to the compound, thereby suggesting a target or pathway. | A library of shRNAs could be used to screen for genes that confer resistance or sensitivity to the cytotoxic effects of a piperidine compound in cancer cells. |
| Computational Methods | In silico approaches, including molecular docking and pharmacophore modeling, can predict potential binding targets based on the three-dimensional structure of the compound and known protein structures. | The structure of this compound could be docked into the binding sites of various receptors and enzymes to predict potential interactions. |
Validation of potential targets is a critical subsequent step to confirm that the interaction is specific and functionally relevant to the observed biological effect. This often involves techniques such as surface plasmon resonance (SPR) to measure binding affinity and kinetics, or cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. For piperidine-based compounds, which are known to interact with a variety of targets, a systematic validation process is essential to pinpoint the specific protein(s) responsible for their pharmacological profile.
Elucidation of Molecular Mechanisms of Action
Once a target is identified and validated, the next phase of investigation focuses on elucidating the precise molecular mechanism through which the compound exerts its effect. This can range from inhibiting an enzyme's catalytic activity to acting as an agonist or antagonist at a receptor.
For instance, many piperidine derivatives have been investigated for their antimicrobial properties. The mechanism of action in such cases could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. To determine the specific mechanism of a compound like this compound, a series of biochemical and cellular assays would be necessary.
Investigative Assays for Mechanism of Action:
| Assay Type | Purpose |
| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of a specific enzyme and to characterize the nature of this inhibition (e.g., competitive, non-competitive). |
| Receptor Binding Assays | To measure the affinity of the compound for a specific receptor and to determine if it acts as an agonist, antagonist, or inverse agonist. |
| Cell-Based Functional Assays | To assess the downstream cellular consequences of target engagement, such as changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell cycle progression. |
Research on other piperidine-containing molecules has revealed a wide spectrum of mechanisms. For example, certain derivatives act as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease, while others function as antagonists at neurotransmitter receptors.
Investigation of Allosteric Modulation versus Orthosteric Binding
A key aspect of understanding a compound's mechanism of action is determining its binding site on the target protein. The interaction can occur at the primary, or orthosteric, site where the endogenous ligand binds, or at a distinct, topographically separate allosteric site.
Orthosteric ligands directly compete with the natural substrate or ligand, often leading to a complete blockade of the protein's function. In contrast, allosteric modulators bind to a different site and induce a conformational change in the protein that alters the binding or efficacy of the orthosteric ligand. This can result in a more subtle fine-tuning of the protein's activity.
Distinguishing Allosteric and Orthosteric Binding:
| Method | Principle |
| Radioligand Binding Assays | Investigating whether the compound can displace a known orthosteric radioligand from its binding site. A lack of direct competition may suggest allosteric binding. |
| Functional Assays | Assessing the compound's effect in the presence of varying concentrations of the orthosteric ligand. Allosteric modulators can alter the potency or efficacy of the orthosteric ligand in a non-competitive manner. |
| Structural Biology | Techniques such as X-ray crystallography or cryo-electron microscopy can provide a direct visualization of the compound's binding site on the protein. |
| Mutagenesis Studies | Mutating specific amino acid residues in the predicted orthosteric or allosteric binding sites and observing the impact on the compound's activity can help pinpoint the interaction site. |
The distinction between allosteric and orthosteric binding has significant therapeutic implications. Allosteric modulators can offer greater selectivity, as allosteric sites are often less conserved across protein families compared to the highly conserved orthosteric sites. While there is no specific research on the binding mode of this compound, studies on other piperidine derivatives have identified both orthosteric and allosteric modulators of various targets, such as G protein-coupled receptors (GPCRs).
Computational Chemistry and Cheminformatics in Research on 1 4 Methylbenzyl Piperidin 3 Ol
In Silico Prediction of Biological Activity Spectra (e.g., PASS Prediction)
The prediction of biological activity spectra for substances (PASS) is a computational approach used to estimate the likely biological activities of a drug-like molecule based on its chemical structure. This is achieved by comparing the structure of the compound of interest with a large database of known bioactive molecules. For novel piperidine (B6355638) derivatives, including structures analogous to 1-(4-Methylbenzyl)piperidin-3-ol, in silico tools can predict a wide range of potential pharmacological effects. clinmedkaz.org
The unique chemical architecture of the piperidine ring allows it to be combined with various molecular fragments, making it a valuable scaffold for creating new drugs with diverse pharmacological activities. clinmedkaz.org Preliminary computational screening is crucial to forecast the potential activities of new compounds, thereby directing subsequent preclinical research. clinmedkaz.org By analyzing the structure of a compound like this compound, PASS and similar algorithms can generate a list of probable biological activities, such as enzymatic inhibition, receptor antagonism, or antimicrobial effects. These predictions are based on the structural similarities to compounds with established biological functions. For instance, piperidine derivatives have been identified as potential agents for treating cancer and central nervous system disorders, as well as having local anesthetic, antiarrhythmic, and antimicrobial properties. clinmedkaz.org
The output from a PASS prediction is typically presented as a list of potential activities with a corresponding probability score for each. This allows researchers to prioritize which biological assays to perform, focusing on the most likely and therapeutically relevant activities.
| Predicted Biological Activity Category | Potential Specific Actions |
| Enzyme Inhibition | May act on kinases, proteases, or other metabolic enzymes. |
| Receptor Binding | Potential interactions with G-protein coupled receptors or ion channels. |
| Antimicrobial Effects | Possible activity against various bacterial or fungal strains. |
| Central Nervous System Activity | Could exhibit properties such as analgesic, anticonvulsant, or neuroprotective effects. |
This table represents a generalized output based on the types of activities predicted for piperidine derivatives and is for illustrative purposes.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. wisdomlib.org This method is instrumental in understanding the specific interactions between a ligand, such as this compound, and its potential biological targets. The process involves placing the ligand in the binding site of a target protein and calculating the binding affinity, which is an estimation of the strength of the interaction. mdpi.com
For piperidine derivatives, molecular docking studies have been successfully employed to elucidate their binding modes with various protein targets. nih.gov For example, in the context of developing inhibitors for specific enzymes, docking can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. mdpi.com In the case of this compound, the hydroxyl group on the piperidine ring and the methylbenzyl moiety would be key features for interaction.
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, revealing how the ligand and protein adapt to each other's presence and the stability of the binding pose predicted by docking. frontiersin.org This can help to refine the understanding of the binding mechanism and confirm the key interactions that stabilize the complex.
| Computational Technique | Information Gained | Relevance to this compound |
| Molecular Docking | Predicts binding orientation and affinity of the ligand in the active site of a target protein. | Identifies potential protein targets and key interacting residues for this compound. |
| Molecular Dynamics Simulation | Simulates the movement of the ligand-protein complex over time, assessing its stability and conformational changes. | Confirms the stability of the docked pose and provides insights into the dynamic nature of the interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. sysrevpharm.org
The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. sysrevpharm.org
For piperidine derivatives, QSAR models have been developed to predict their toxicity against certain organisms and their affinity for various receptors. nih.govnih.gov In the case of this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the methylbenzyl group or the piperidine ring. By correlating the changes in structure with the observed changes in biological activity, a predictive QSAR model can be built. This model can then be used to guide the design of new, more potent, or selective analogues by predicting their activity before they are synthesized, thereby saving time and resources. mdpi.com
| QSAR Modeling Step | Description | Application to this compound |
| Data Collection | Synthesize and test a series of analogues of this compound for a specific biological activity. | A dataset of piperidine derivatives with measured biological activities would be compiled. |
| Descriptor Calculation | Calculate physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) for each analogue. | Molecular descriptors for each analogue of this compound would be computed. |
| Model Generation | Use statistical methods to create an equation linking the descriptors to the biological activity. | A mathematical model would be developed to predict the biological activity of new analogues. |
| Design Optimization | Use the model to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. | The model would guide the design of new derivatives of this compound with improved potency or other desired properties. |
Target Fishing and Network Pharmacology Approaches for Polypharmacology
Target fishing is a computational strategy used to identify the potential protein targets of a bioactive compound. clinmedkaz.org This is particularly useful when the mechanism of action of a compound is unknown. By screening the structure of a molecule like this compound against a large database of protein structures, potential binding partners can be identified. Web-based tools like SwissTargetPrediction can be used for this purpose, providing a list of the most probable protein targets based on structural similarity to known ligands. clinmedkaz.org
Network pharmacology builds upon the concept of polypharmacology, which recognizes that many drugs act on multiple targets rather than a single one. This approach aims to understand the complex network of interactions between a drug, its multiple targets, and the biological pathways they modulate. For a compound like this compound, which may have a broad spectrum of predicted biological activities, network pharmacology can help to create a holistic view of its potential therapeutic effects and side effects.
The process involves:
Identifying potential targets using methods like target fishing.
Constructing a drug-target-disease network to visualize the relationships between the compound, its targets, and associated diseases.
Analyzing the network to identify key pathways and biological processes that are modulated by the compound.
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for Enhanced Diversity
The synthesis of piperidine (B6355638) derivatives has been a subject of intense research, with a continuous drive to develop more efficient, stereoselective, and diverse methodologies. mdpi.comnih.gov Traditional methods often involve the hydrogenation of corresponding pyridine (B92270) precursors, a robust but sometimes harsh technique. mdpi.com Modern approaches are focusing on catalytic systems that offer milder reaction conditions and greater functional group tolerance.
Recent advancements include the use of metal-catalyzed reactions, such as those employing rhodium and palladium, for the hydrogenation and functionalization of pyridine rings. mdpi.com For instance, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines with fluorinated groups under milder conditions than traditional methods. mdpi.com Furthermore, one-pot sequential reactions, like the Suzuki-Miyaura coupling followed by hydrogenation, are streamlining the synthesis of functionalized piperidines. mdpi.com
To enhance structural diversity, researchers are exploring multicomponent reactions and diversity-oriented synthesis (DOS). These strategies allow for the rapid assembly of complex molecular scaffolds from simple starting materials. For example, a modular approach combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines, reducing the number of steps required and avoiding costly precious metal catalysts. news-medical.net Such innovative methods are crucial for generating extensive libraries of piperidin-3-ol derivatives for high-throughput screening and drug discovery programs.
The stereochemistry of the piperidin-3-ol core is often critical for biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. Asymmetric synthesis and chiral resolution techniques are being refined to produce enantiomerically pure piperidin-3-ol derivatives. google.com A patent application highlights a stereoselective synthesis process for piperidine derivatives, underscoring the industrial relevance of such methods. google.com
Exploration of Undiscovered Biological Targets for Piperidin-3-ol Derivatives
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting a wide range of biological entities. nih.gov These include G protein-coupled receptors (GPCRs), ion channels, and various enzymes. The 1-(4-Methylbenzyl)piperidin-3-ol scaffold, with its potential for diverse functionalization, holds promise for interacting with both established and novel biological targets.
The piperidine nucleus is a key feature in many multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets implicated in complex diseases like Alzheimer's. nih.gov For instance, derivatives of piperidine have been shown to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta peptides. nih.gov The 3-hydroxy group on the piperidine ring can form crucial hydrogen bonds within the active sites of target proteins, potentially enhancing binding affinity and selectivity.
Beyond neurodegenerative diseases, piperidine derivatives are being investigated as anticancer agents. They can modulate the activity of key signaling pathways involved in cancer progression, such as those involving p53 and various kinases. mdpi.com The exploration of piperidin-3-ol derivatives against novel kinase targets and in the context of protein-protein interactions represents a significant area for future research.
The versatility of the piperidine scaffold also extends to its use in developing antagonists for receptors like the histamine (B1213489) H3 receptor, which is implicated in various central nervous system disorders. nih.gov Furthermore, the potential for piperidin-3-ol derivatives to modulate the activity of undiscovered or underexplored targets within the human proteome remains a vast and exciting frontier.
Advanced Computational Modeling for Rational Drug Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For piperidin-3-ol derivatives, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are crucial for understanding their interactions with biological targets and for predicting their pharmacological properties.
Molecular docking studies can elucidate the binding modes of piperidin-3-ol derivatives within the active sites of their target proteins. For example, docking studies of piperidine derivatives as acetylcholinesterase inhibitors have revealed how these molecules can simultaneously bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov Such insights are invaluable for designing more potent and selective inhibitors. The stereochemistry of the 3-hydroxy and other substituents on the piperidine ring can be computationally modeled to predict their impact on binding affinity and in vivo efficacy. nih.gov
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized piperidin-3-ol derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov Both 2D and 3D-QSAR models have been successfully applied to various classes of piperidine derivatives to guide lead optimization.
MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. These simulations can help to refine the design of piperidin-3-ol derivatives by ensuring a stable and long-lasting interaction with their biological target.
Integration of High-Throughput Screening and Omics Data in Early-Stage Research
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target, making it a cornerstone of modern drug discovery. iu.eduscdiscoveries.com The development of diverse libraries of piperidin-3-ol derivatives through novel synthetic methodologies provides a rich source of chemical matter for HTS campaigns. news-medical.net These campaigns can quickly identify initial "hits" that can then be optimized through medicinal chemistry efforts.
The integration of HTS with "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a more comprehensive understanding of a compound's biological effects. For instance, treating cells with a piperidin-3-ol derivative and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can help to identify its mechanism of action and potential off-target effects. nih.gov This multi-omics approach can reveal novel biological pathways modulated by these compounds and can aid in the identification of previously undiscovered drug targets.
Machine learning algorithms are increasingly being used to analyze the large datasets generated by HTS and omics studies. nih.gov These algorithms can identify complex patterns and correlations that may not be apparent through traditional analysis methods, thereby accelerating the identification of promising drug candidates and their mechanisms of action. The combination of HTS, omics, and machine learning represents a powerful paradigm for the future of drug discovery with piperidin-3-ol derivatives.
Analysis of Patent Landscape for Emerging Research Trends and Innovations
The patent landscape provides valuable insights into the areas of active research and development, as well as emerging trends in a particular technological field. An analysis of patents related to piperidin-3-ol derivatives reveals a strong and ongoing interest in this chemical scaffold from both academic and industrial research groups.
Patents in this area cover a wide range of applications, from novel synthetic methods to the use of piperidin-3-ol derivatives for treating specific diseases. For example, patents describe stereoselective synthesis methods for producing enantiomerically pure piperidine derivatives, which are crucial for pharmaceutical applications. google.com Other patents focus on the use of these compounds as inhibitors of specific enzymes or as modulators of various receptors. A patent for piperazine (B1678402), piperidine, and tetrahydropyridine (B1245486) derivatives of indol-3-alkyl as 5-HT1D-α agonists highlights the interest in these compounds for neurological disorders. nih.gov
Emerging trends in the patent literature include the development of multi-target ligands and the use of piperidin-3-ol derivatives in combination therapies. There is also a growing focus on developing compounds with improved pharmacokinetic properties, such as enhanced bioavailability and metabolic stability. By monitoring the patent landscape, researchers can identify underexplored areas of research and potential opportunities for innovation in the field of piperidin-3-ol chemistry.
Q & A
Basic: What synthetic strategies are optimal for preparing 1-(4-Methylbenzyl)piperidin-3-ol and its analogs?
Answer:
Synthesis typically involves alkylation of piperidin-3-ol derivatives with 4-methylbenzyl halides. For example, 4-methylbenzyl chloride can react with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group. Optimization includes controlling reaction temperature (60–80°C) and stoichiometry to minimize by-products like over-alkylated species . Advanced analogs may require protecting group strategies (e.g., Boc for amine protection) and catalytic hydrogenation for deprotection .
Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), 4-methylbenzyl aromatic protons (δ 7.1–7.3 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS): Molecular ion peak at m/z 235.3 (C₁₃H₁₉NO) confirms the molecular formula .
Advanced: How can structural modifications enhance selectivity for sphingosine kinase 1 (SK1) inhibition?
Answer:
Studies on analogs like RB-019 (a 3-hydroxypiperidine derivative) show that alkyl chain length and substituent positioning critically influence SK1/SK2 selectivity. For instance:
| Compound | SK1 IC₅₀ (µM) | SK2 IC₅₀ (µM) | Selectivity (SK1/SK2) |
|---|---|---|---|
| RB-019 | 4.2 | 25.7 | 6.1 |
| RB-005 (4-OH) | 3.8 | 57.0 | 15.0 |
Selectivity is enhanced by introducing hydrophobic groups (e.g., octylphenethyl) to the piperidine nitrogen, improving SK1 binding affinity .
Advanced: What mechanistic insights exist for this compound in modulating biological targets?
Answer:
The compound inhibits SK1 by competing with sphingosine at the catalytic site, as shown via molecular docking and enzyme kinetics (Lineweaver-Burk plots). In vitro assays using HEK293 cells overexpressing SK1 reveal reduced sphingosine-1-phosphate (S1P) production (IC₅₀ = 4.2 µM) . For anticonvulsant activity, in silico ADMET predictions (e.g., SwissADME) assess blood-brain barrier penetration, while in vivo models (e.g., maximal electroshock in rodents) validate efficacy .
Advanced: How should researchers address contradictions in bioactivity data across structural analogs?
Answer:
Contradictions often arise from stereochemical variations or assay conditions . For example:
- Stereochemistry: The (3R,4S)-configured piperidine derivatives show 10-fold higher SK1 inhibition than (3S,4R) isomers .
- Assay Variability: Standardize SK1/SK2 activity assays (e.g., ATP concentration, pH 7.4) to minimize discrepancies .
- Structure-Activity Relationship (SAR) Studies: Systematically compare substituents (e.g., benzyl vs. phenethyl) to identify critical pharmacophores .
Advanced: What in silico tools are effective for predicting metabolism and toxicity of this compound?
Answer:
- Metabolism Prediction: Use CYP450 isoform models (e.g., Schrödinger’s SiteID) to identify likely oxidation sites (e.g., piperidine ring).
- Toxicity Screening: Tools like ProTox-II predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity.
- ADMET Properties: Molinspiration calculates logP (2.8) and polar surface area (40 Ų), indicating moderate bioavailability .
Basic: What methodologies ensure stability of this compound in experimental settings?
Answer:
- Storage Conditions: Store at -20°C under nitrogen to prevent oxidation.
- pH Stability: Use buffered solutions (pH 6–8) to avoid degradation of the piperidine moiety.
- Accelerated Stability Testing: Conduct HPLC analysis after 72 hours at 40°C/75% RH to assess degradation products .
Advanced: How can regioselectivity challenges in benzyl-piperidine synthesis be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
